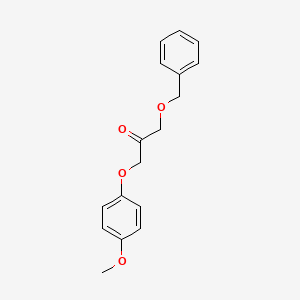![molecular formula C8H7N3O6S2 B14245796 [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid CAS No. 256337-41-4](/img/structure/B14245796.png)
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid is an organic compound that features a nitrobenzoyl group, a carbamothioyl group, and a sulfamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted thioureas, and various other functionalized compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways and processes within the cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide: Similar in structure but with a methyl group instead of a nitro group.
N-[(4-sulfamoylphenyl)carbamothioyl] amides: Structurally related compounds with sulfamoyl groups.
Uniqueness
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid is unique due to its combination of a nitrobenzoyl group, a carbamothioyl group, and a sulfamic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
256337-41-4 |
|---|---|
Formule moléculaire |
C8H7N3O6S2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
(4-nitrobenzoyl)carbamothioylsulfamic acid |
InChI |
InChI=1S/C8H7N3O6S2/c12-7(9-8(18)10-19(15,16)17)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,15,16,17)(H2,9,10,12,18) |
Clé InChI |
QAXKSNXUTURFKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(=S)NS(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


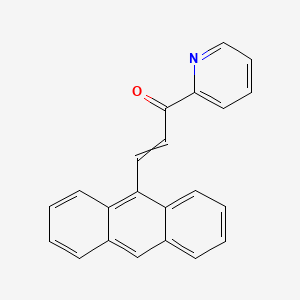
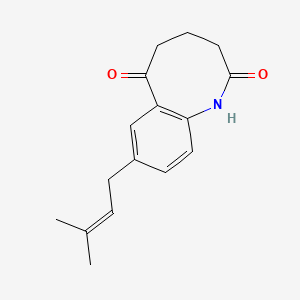
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)


![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)

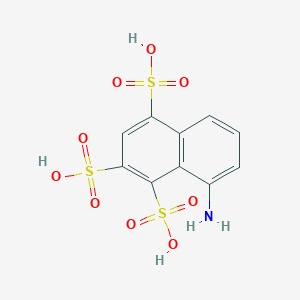
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)
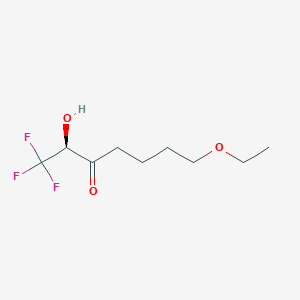
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)
